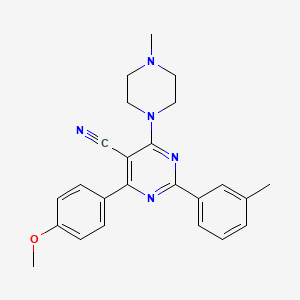

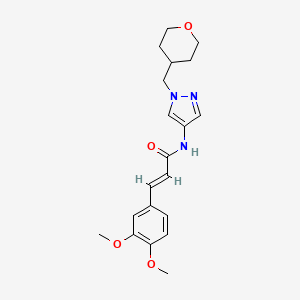

![molecular formula C18H22N6O B2370305 N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 477865-49-9](/img/structure/B2370305.png)

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP derivatives has been reported in various studies . For example, the TP heterocycle was first reported in 1909 by Bulow and Haas . A series of TP indole derivatives were designed and synthesized by the molecular hybridization strategy .

Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, which means they have the same number of valence electrons and hence similar chemical properties . The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . For example, TP derivatives have been investigated as possible isosteric replacements for purines . The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies .

Physical And Chemical Properties Analysis

The physical and chemical properties of TP derivatives can vary depending on the specific compound. For example, TP derivatives often result in the identification of biologically active compounds with favorable ADME-PK properties .

Applications De Recherche Scientifique

Synthesis and Structural Characterization :

- Studies have focused on synthesizing and characterizing similar compounds, noting their structural properties. For example, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was achieved by heating specific precursor compounds and its structure was determined using spectral data (Farghaly & Gomha, 2011).

Crystal Structure and Molecular Interactions :

- Investigations into the crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, have been conducted to understand their molecular interactions. This specific compound forms inversion dimers via hydrogen bonds and exhibits π-stacking interactions in its crystal structure (Repich et al., 2017).

Potential Pharmaceutical Applications :

- Some studies have synthesized similar compounds for potential pharmaceutical applications. For instance, certain 1,2,4-triazolol[1,5-alpha]pyrimidines have been tested for their antihypertensive activity, with some showing promising results (Bayomi et al., 1999).

Chemical Transformations and Reactions :

- Research has also explored the chemical transformations and reactions of related compounds. This includes studies on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, providing insights into the reaction mechanisms and structural changes (Lashmanova et al., 2019).

Antibacterial and Antimicrobial Properties :

- Several studies have synthesized and tested related compounds for their antibacterial and antimicrobial properties. For example, a study synthesized thiophene-based heterocycles, including triazolo[1,5-α]pyrimidine derivatives, and evaluated their antimicrobial activities, finding some to be more potent than standard drugs (Mabkhot et al., 2016).

Spectral and Theoretical Analysis :

- Spectral and theoretical analyses of similar compounds have been conducted to understand their properties better. For instance, a study on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate used DFT/B3LYP and molecular docking analyses to explore its potential as a cancer treatment inhibitor (Sert et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O/c1-12-8-13(2)10-15(9-12)25-14(3)16-6-7-19-18-21-17(22-24(16)18)20-11-23(4)5/h6-11,14H,1-5H3/b20-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISMRUWQMRIUPQ-RGVLZGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

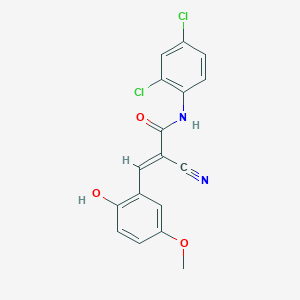

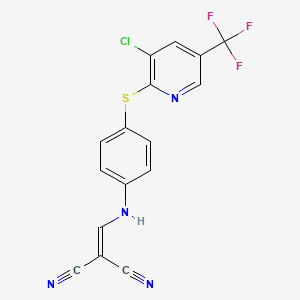

![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)

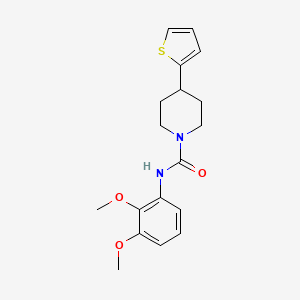

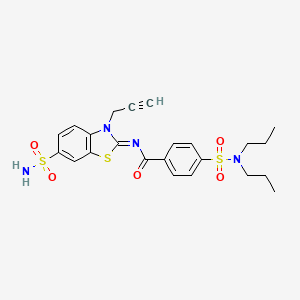

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

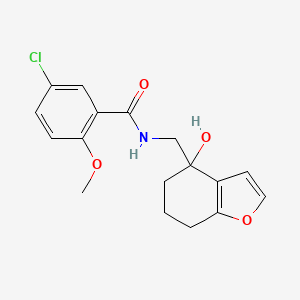

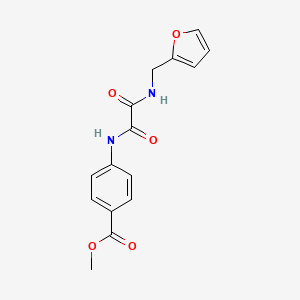

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)